molecular formula C19H13ClN4O2 B5548242 N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(2-cyanophenoxy)acetamide

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(2-cyanophenoxy)acetamide

Cat. No.: B5548242
M. Wt: 364.8 g/mol
InChI Key: SKXJDLZSPFUZOP-SSDVNMTOSA-N
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Description

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(2-cyanophenoxy)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(2-cyanophenoxy)acetamide typically involves the condensation of 2-chloroquinoline-3-carbaldehyde with 2-(2-cyanophenoxy)acetamide. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine, in an organic solvent like ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(2-cyanophenoxy)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(2-cyanophenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(2-cyanophenoxy)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. Additionally, the compound may interact with fungal cell membranes, leading to increased permeability and cell lysis .

Comparison with Similar Compounds

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(2-cyanophenoxy)acetamide can be compared with other quinoline derivatives, such as:

Properties

IUPAC Name

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(2-cyanophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O2/c20-19-15(9-13-5-1-3-7-16(13)23-19)11-22-24-18(25)12-26-17-8-4-2-6-14(17)10-21/h1-9,11H,12H2,(H,24,25)/b22-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXJDLZSPFUZOP-SSDVNMTOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)COC3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)COC3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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